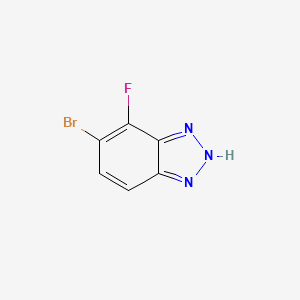

1H-Benzotriazole, 6-bromo-7-fluoro-

Descripción

Significance of the Benzotriazole (B28993) Scaffold in Contemporary Chemical Research

The 1H-benzotriazole structure, which consists of a benzene (B151609) ring fused to a 1,2,3-triazole ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its significance stems from its versatile biological and chemical properties. The benzotriazole moiety is a key component in a multitude of compounds exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govgsconlinepress.com

The chemical stability, inherent bioactivity, and the ability to engage in various biological interactions make the benzotriazole core an ideal starting point for the design and synthesis of new therapeutic agents. gsconlinepress.com Its structure allows for modifications at several positions, enabling chemists to fine-tune the pharmacological and pharmacokinetic profiles of derivative compounds. gsconlinepress.com Beyond pharmaceuticals, benzotriazole and its derivatives are also crucial in industrial applications, most notably as effective corrosion inhibitors for metals like copper and its alloys. gsconlinepress.comchemicalbook.com The resilience of the benzotriazole framework to metabolic degradation further enhances its appeal as a central structure in the development of new drugs. pharmafeatures.com

Table 1: Key Properties of the Parent Compound, 1H-Benzotriazole

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅N₃ |

| Molecular Weight | 119.12 g/mol sigmaaldrich.com |

| Melting Point | 99-100 °C ijariie.com |

| Boiling Point | 350 °C chemicalbook.com |

| Appearance | White to pale straw-colored needles/solid chemicalbook.comijariie.com |

| CAS Number | 95-14-7 sigmaaldrich.com |

Overview of Halogenation Effects on Heterocyclic Systems

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a powerful and widely used strategy in synthetic and medicinal chemistry. mdpi.com When applied to heterocyclic systems like benzotriazole, halogenation can profoundly alter the compound's physicochemical and biological properties.

The introduction of halogens can influence a molecule's:

Lipophilicity and Hydrophobicity: Halogen atoms, particularly chlorine, bromine, and iodine, generally increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Electronic Properties: The high electronegativity of halogen atoms can modulate the electron distribution within the heterocyclic ring system, influencing the molecule's reactivity and its ability to interact with biological targets. acs.org

Binding Affinity: Halogen atoms can participate in specific non-covalent interactions known as halogen bonds, which can contribute significantly to the binding affinity and selectivity of a ligand for its target protein. nih.govresearchgate.net

Metabolic Stability: Strategic halogenation can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life. diva-portal.org

Systematic studies on halogenated benzotriazoles have shown that the position and nature of the halogen substituent are critical in determining the compound's activity. For instance, derivatives with halogens at the 5 and 6 positions have been found to interact more strongly with certain protein kinases than those substituted at the 4 and 7 positions. researchgate.net This highlights the importance of precise, site-specific halogenation in designing new functional molecules. oup.com

Research Rationale for Investigating 1H-Benzotriazole, 6-bromo-7-fluoro-

The specific research interest in 1H-Benzotriazole, 6-bromo-7-fluoro- arises from the combined and potentially synergistic effects of its unique substitution pattern. While direct research publications detailing the rationale for this exact molecule are not prevalent, the motivation can be inferred from the established principles of medicinal and materials chemistry.

The rationale is likely driven by the following objectives:

Fine-Tuning Biological Activity: Halogenated benzotriazoles are known inhibitors of enzymes like protein kinase CK2 and viral helicases. researchgate.net The synthesis of the 6-bromo-7-fluoro derivative would be a logical step in a systematic structure-activity relationship (SAR) study. The goal would be to determine if this specific halogenation pattern enhances potency or selectivity for a particular biological target compared to mono-halogenated or other di-halogenated analogs.

Modulating Physicochemical Properties: In materials science, halogenation of the benzotriazole unit in non-fullerene acceptors has been shown to be an effective strategy for modulating optoelectronic properties for applications in organic solar cells. acs.org The 6-bromo-7-fluoro substitution could be investigated for its potential to fine-tune energy levels and improve performance in such devices.

The investigation of 1H-Benzotriazole, 6-bromo-7-fluoro- is therefore a targeted effort to expand the chemical space of halogenated benzotriazoles, aiming to discover novel compounds with potentially superior biological or material properties.

Table 2: Properties of 1H-Benzotriazole, 6-bromo-7-fluoro-

| Property | Identifier |

|---|---|

| Molecular Formula | C₆H₃BrFN₃ |

| InChI Key | ATIKHEOQJQVHEN-UHFFFAOYSA-N |

| Canonical SMILES | FC1=C2OC=NC2=CC=C1Br (for the related benzoxazole) |

Note: Detailed experimental data for this specific compound is not widely published. The identifiers are based on its chemical structure.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-4-fluoro-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFN3/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHUJRDYBRKNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1h Benzotriazole, 6 Bromo 7 Fluoro

Precursor Synthesis and Halogenation Strategies

The successful synthesis of 6-bromo-7-fluoro-1H-benzotriazole is highly dependent on the preparation of appropriately substituted precursors. This section details the synthesis of the key aniline-based starting materials and the methods for introducing the required halogen substituents.

Synthesis of Substituted Anilines as Precursors

The primary precursor for the synthesis of 6-bromo-7-fluoro-1H-benzotriazole is a disubstituted o-phenylenediamine (B120857). A logical starting point for the synthesis of this precursor is a commercially available fluorinated aniline. For instance, 3-fluoroaniline (B1664137) can serve as a versatile starting material. The synthesis would proceed through nitration to introduce a nitro group, followed by the introduction of a bromine atom and subsequent reduction of the nitro groups to form the diamine.

Another viable precursor is 4-bromo-1-fluoro-2-nitrobenzene (B1272216), which can be subjected to reactions to construct the benzotriazole (B28993) ring system. nih.gov The availability of suitable precursors is a known limitation in the synthesis of N-unsubstituted benzotriazoles. nih.gov

Introduction of Halogen Substituents (Bromine and Fluorine)

The introduction of bromine and fluorine onto the aromatic ring requires careful consideration of the directing effects of the existing substituents. In the case of starting with 3-fluoroaniline, the fluorine atom is an ortho-, para-director. Nitration would likely yield a mixture of isomers, which would require separation.

A more direct approach involves the halogenation of a pre-formed benzotriazole ring, although this can sometimes lead to a mixture of products. For example, the bromination of 1H-benzotriazole is a known method for producing tetrabrominated derivatives. psu.eduresearchgate.net However, for the specific synthesis of 6-bromo-7-fluoro-1H-benzotriazole, the installation of the halogens prior to the cyclization is generally preferred to ensure regiochemical control.

Cyclization Reactions for Benzotriazole Ring Formation

The formation of the triazole ring is the key step in the synthesis of benzotriazoles. This is typically achieved through diazotization of an o-phenylenediamine followed by intramolecular cyclization.

Diazotization and Cyclization Mechanisms

The most common method for synthesizing N-unsubstituted benzotriazoles involves the diazotization of o-phenylenediamines. nih.govgsconlinepress.com This reaction is typically carried out using sodium nitrite (B80452) in the presence of an acid, such as acetic acid or a mineral acid. gsconlinepress.com The process involves the formation of a monodiazonium intermediate from one of the amino groups of the o-phenylenediamine, which then undergoes spontaneous intramolecular cyclization to form the benzotriazole ring. gsconlinepress.com

An alternative one-pot method involves the use of a polymer-supported nitrite reagent and p-toluenesulfonic acid, which allows for mild reaction conditions and straightforward purification. acs.orgresearchgate.net This approach has been successfully applied to a variety of 1,2-aryldiamines. researchgate.net

| Reagent/Condition | Role in Reaction | Reference |

| Sodium Nitrite (NaNO₂) | Diazotizing agent | gsconlinepress.com |

| Acetic Acid | Acidic medium | gsconlinepress.com |

| Polymer-supported Nitrite | Mild diazotizing agent | acs.orgresearchgate.net |

| p-Toluenesulfonic Acid | Acid catalyst | acs.orgresearchgate.net |

Optimization of Reaction Conditions for Regioselectivity and Yield

The optimization of reaction conditions is crucial for maximizing the yield and ensuring the regioselective formation of the desired benzotriazole isomer. Factors such as temperature, solvent, and the nature of the acid catalyst can significantly influence the outcome of the reaction. For instance, the solubility of the starting diamine can be a critical factor, and using a solvent like methanol (B129727) can allow the reaction to proceed at lower temperatures. researchgate.net

Advanced Synthetic Approaches

While the diazotization of o-phenylenediamines remains the most prevalent method, other advanced synthetic strategies have been developed. These include the cycloaddition of arynes with azides. ijrrjournal.com Arynes, generated from o-(trimethylsilyl)aryl triflates, can react with various azides to form substituted benzotriazoles. ijrrjournal.com However, this method may be less suitable for the specific synthesis of 6-bromo-7-fluoro-1H-benzotriazole due to the potential for side reactions and the need for specialized starting materials.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of benzotriazole derivatives, often leading to higher yields and shorter reaction times. ijpsr.com

Palladium-Catalyzed Cross-Coupling Reactions for Building the Benzotriazole Core

Palladium-catalyzed reactions represent a powerful tool in modern organic synthesis for the formation of N-heterocycles. While direct palladium-catalyzed synthesis of 1H-Benzotriazole, 6-bromo-7-fluoro- is not extensively documented, general methods for benzotriazole synthesis can be adapted. One such strategy involves the intramolecular C-H amination of aryltriazenes. aksci.com This method utilizes a palladium catalyst to facilitate the cyclization of a triazene (B1217601) tethered to an aromatic ring, forming the benzotriazole core with high regioselectivity.

Another approach is the palladium-catalyzed ortho C-H amination of azoarenes, using a nitrogen source like trimethylsilyl (B98337) azide (B81097) (TMSN₃). synquestlabs.comscbt.com This reaction proceeds via an initial intermolecular C-N bond formation, followed by an intramolecular cyclization to construct the triazole ring. synquestlabs.comscbt.com For the synthesis of the target compound, these methods would necessitate the preparation of specifically substituted precursors, such as a 1-(3-bromo-4-fluorophenyl)-3,3-dialkyltriazene or a symmetrically substituted bromo-fluoro-azobenzene.

Table 1: General Examples of Palladium-Catalyzed Benzotriazole Synthesis

| Precursor Type | Catalyst / Ligand | Base / Additive | Solvent / Temp. | Product Type | Reference |

|---|---|---|---|---|---|

| Aryltriazene | Pd(OAc)₂ / dppp | KOAc | DMF / 110°C | 1-Aryl-1H-benzotriazoles | aksci.com |

Nucleophilic Aromatic Substitution Routes for Halogenated Benzotriazoles

Nucleophilic aromatic substitution (SNAr) and related pathways are fundamental to the synthesis of many halogenated benzotriazoles, including the target compound. These routes typically begin with a benzene (B151609) ring that is activated towards nucleophilic attack, often by an electron-withdrawing nitro group. acs.orgquestjournals.org

Diazotization of 4-Bromo-5-fluoro-1,2-phenylenediamine

The most direct and widely employed method for synthesizing N-unsubstituted benzotriazoles is the diazotization of an o-phenylenediamine precursor. questjournals.orgresearchgate.net For the target molecule, the key starting material is 4-Bromo-5-fluoro-1,2-phenylenediamine (CAS No. 153505-37-4). aksci.comsynquestlabs.comscbt.comazurewebsites.net

The reaction is typically carried out by treating the diamine with a diazotizing agent, such as sodium nitrite (NaNO₂) in an acidic medium like aqueous hydrochloric or acetic acid. acs.org The mechanism involves the conversion of one of the amino groups into a diazonium salt. This is followed by a rapid intramolecular cyclization, where the lone pair of the adjacent amino group attacks the diazonium group, leading to the formation of the stable triazole ring with the elimination of a proton. More recent methodologies employ milder reagents, such as a polymer-supported nitrite with p-tosic acid, which can simplify product isolation and improve functional group tolerance. researchgate.net

Table 2: Proposed Synthesis via Diazotization

| Step | Reagent | Purpose | Conditions |

|---|---|---|---|

| 1 | 4-Bromo-5-fluoro-1,2-phenylenediamine | Precursor | Dissolved in aqueous acid (e.g., HCl) |

| 2 | Sodium Nitrite (NaNO₂) | Diazotizing Agent | Added portion-wise at low temperature (0-5°C) |

Synthesis from a Halogenated Nitroarene Precursor

An alternative strategy involves building the triazole ring from a halogenated nitrobenzene (B124822) derivative. A well-established parallel is the synthesis of 6-Bromo-1H-benzo[d] Current time information in Bangalore, IN.nih.govtriazol-1-ol from 4-bromo-1-fluoro-2-nitrobenzene. nih.gov In this reaction, the fluorine atom is activated towards nucleophilic aromatic substitution by the ortho-nitro group.

This reaction proceeds when 4-bromo-1-fluoro-2-nitrobenzene is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol. nih.gov The hydrazine acts as a dinucleophile; one nitrogen atom displaces the activated fluorine atom, and the other attacks the nitrogen of the nitro group (after its reduction in situ), leading to cyclization. The initial product is the N-hydroxybenzotriazole, which can be subsequently deoxygenated to the 1H-benzotriazole using a reducing agent like diboron (B99234) tetra(alkoxide). nih.gov A similar pathway could be envisioned for 1H-Benzotriazole, 6-bromo-7-fluoro- starting from a precursor like 1-bromo-2,3-difluoro-4-nitrobenzene.

Table 3: Synthesis of 6-Bromo-1H-benzo[d] Current time information in Bangalore, IN.nih.govtriazol-1-ol via SNAr

| Starting Material | Reagent | Solvent / Temp. | Product | Yield | Reference |

|---|

Tandem Reactions and One-Pot Synthesis Strategies

To enhance synthetic efficiency, tandem and one-pot procedures are highly desirable as they reduce the number of intermediate purification steps, saving time and resources. Several one-pot strategies for synthesizing benzotriazole derivatives have been reported. azurewebsites.net

For instance, the diazotization of 4-bromo-5-fluoro-1,2-phenylenediamine is itself a one-pot cyclization process. researchgate.net In a different approach, it has been shown that certain acceptor-substituted anilines can react with diazonium reagents to afford benzotriazoles through a one-pot substitution and cyclization sequence. nih.gov This suggests the possibility of developing a tandem reaction starting from a simpler precursor like 3-bromo-4-fluoroaniline, which could undergo sequential reactions to introduce the remaining nitrogen atoms and cyclize to form the target benzotriazole without isolating intermediates.

Isolation and Purification Techniques in the Synthesis of Halogenated Benzotriazoles

The purification of the final product is a critical step to ensure high purity. For halogenated benzotriazoles, which are typically crystalline solids, several standard laboratory techniques are employed.

Column Chromatography: Silica gel flash column chromatography is a common method for purifying benzotriazole derivatives. The choice of eluent is crucial for effective separation. Mixtures of non-polar and polar solvents, such as petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate, are frequently used. researchgate.netopenmedicinalchemistryjournal.com

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. For a precursor to a similar compound, recrystallization using tert-butyl methyl ether or crystallization from n-heptane has been noted.

Acid-Base Extraction: The acidic nature of the N-H proton in 1H-benzotriazoles allows for a classic acid-base workup. The crude product can be dissolved in an aqueous base (e.g., 10% sodium carbonate solution) and washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities. The aqueous layer is then acidified with a strong acid (e.g., HCl), causing the purified benzotriazole to precipitate out, after which it can be collected by filtration. nih.gov

Table 4: Common Purification Techniques for Halogenated Benzotriazoles and Precursors

| Technique | Details | Target Compound Type | Reference |

|---|---|---|---|

| Column Chromatography | Silica gel, eluting with petroleum ether/ethyl acetate | Fluoro-benzotriazole derivatives | openmedicinalchemistryjournal.com |

| Column Chromatography | Silica gel, eluting with ethyl acetate/hexane | Bromo-benzotriazole derivatives | researchgate.net |

| Recrystallization | tert-Butyl methyl ether | Bromo-trifluoromethoxy-phenylenediamine |

Structural Elucidation and Spectroscopic Characterization of 1h Benzotriazole, 6 Bromo 7 Fluoro

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the molecular structure of novel compounds. For 6-bromo-7-fluoro-1H-benzotriazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry provides a comprehensive picture of its atomic connectivity and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) for Positional Assignment

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. The analysis of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra would be crucial for the unambiguous assignment of the atom positions in the 6-bromo-7-fluoro-1H-benzotriazole molecule.

¹H NMR: In the proton NMR spectrum, one would expect to observe signals corresponding to the aromatic protons and the N-H proton of the triazole ring. For comparison, in the parent 1H-benzotriazole, the aromatic protons appear as two multiplets in the range of 7.3-8.0 ppm. chemicalbook.com For the title compound, due to the substitution pattern, two distinct aromatic proton signals would be anticipated. The proton on the carbon between the bromine and the triazole ring (H-5) and the proton adjacent to the fluorine (H-4) would exhibit characteristic chemical shifts and coupling constants influenced by the adjacent halogen atoms. The N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, as seen in related benzotriazole (B28993) derivatives. openmedicinalchemistryjournal.com

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework. Six distinct signals would be expected for the aromatic carbons. The carbons directly bonded to the electronegative fluorine and bromine atoms (C-7 and C-6, respectively) would show characteristic chemical shifts. For instance, the carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant. In related fluoro-substituted benzotriazoles, these carbons appear at distinct chemical shifts that aid in their assignment. openmedicinalchemistryjournal.com

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy would be invaluable for characterizing the triazole ring. Three distinct nitrogen signals would be expected. The chemical shifts of these nitrogens would help in determining the electronic environment within the triazole ring and confirming the tautomeric form present in solution.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive technique for structural confirmation. A single resonance would be expected for the fluorine atom at C-7. The chemical shift and coupling to adjacent protons (if any) would provide definitive evidence for its position on the aromatic ring.

Interactive Data Table: Predicted NMR Data for 1H-Benzotriazole, 6-bromo-7-fluoro-

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.5 - 8.5 | Doublet | J(H,H) |

| ¹H (Aromatic) | 7.0 - 8.0 | Doublet | J(H,H), J(H,F) |

| ¹H (N-H) | > 10 | Broad Singlet | - |

| ¹³C (C-F) | 140 - 160 | Doublet | ¹J(C,F) ≈ 240-260 |

| ¹³C (C-Br) | 110 - 125 | Singlet | - |

| ¹⁹F | -110 to -130 | Doublet of doublets | J(F,H) |

Note: The predicted data is based on general principles and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 6-bromo-7-fluoro-1H-benzotriazole would be expected to show a characteristic N-H stretching vibration in the region of 3000-3400 cm⁻¹. nih.govatamanchemicals.com Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region. innspub.net The C-F and C-Br stretching vibrations would be observed in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. Non-polar bonds often give strong Raman signals. The symmetric vibrations of the benzotriazole ring system would be expected to be prominent in the Raman spectrum. nih.gov The study of related compounds shows that the triazole ring vibrations appear in specific regions of the Raman spectrum, aiding in structural confirmation. researchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 6-bromo-7-fluoro-1H-benzotriazole (C₆H₃BrFN₃), the expected exact molecular weight is approximately 215.96 g/mol . synblock.com High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy. nih.gov The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. Fragmentation analysis could reveal the loss of stable neutral molecules like N₂.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about the molecule in solution or gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Crystal Packing and Intermolecular Interactions

The crystal structure of 6-bromo-7-fluoro-1H-benzotriazole would be stabilized by a network of intermolecular interactions. Hydrogen bonding involving the N-H proton of the triazole ring and the nitrogen atoms of neighboring molecules is a common feature in benzotriazole crystal structures. mdpi.com

Supramolecular Chirality in Related Benzotriazole Derivatives

In the solid state, achiral molecules can sometimes pack in a chiral arrangement, leading to supramolecular chirality. This phenomenon has been observed in some benzotriazole derivatives where intermolecular interactions guide the molecules to form helical or other chiral assemblies. researchgate.net While there is no specific data on the supramolecular chirality of 6-bromo-7-fluoro-1H-benzotriazole, the potential for various directional intermolecular interactions (hydrogen and halogen bonds) suggests that the formation of chiral supramolecular structures could be possible.

Tautomerism and Isomerism Studies

Benzotriazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The position of the proton on the triazole ring defines these forms, which can exhibit different stabilities and chemical behaviors. The presence of bromo and fluoro substituents at the 6- and 7-positions, respectively, introduces electronic and steric factors that modulate this tautomeric equilibrium.

In both solution and the solid state, N-unsubstituted benzotriazoles generally favor the 1H-tautomeric form over the 2H-form. acs.orgthieme-connect.de This preference is largely attributed to the greater aromaticity of the benzenoid structure of the 1H-isomer. nih.gov The 1H- and 3H-tautomers are degenerate in symmetrically substituted benzotriazoles, but the introduction of asymmetric substituents, as in the case of 6-bromo-7-fluoro-1H-benzotriazole, makes them distinct. However, rapid proton exchange between the N1 and N3 positions often leads to an averaged signal in NMR spectroscopy at room temperature. scribd.com

In solution, the tautomeric equilibrium can be influenced by the solvent's polarity, concentration, and temperature. mdpi.com Generally, the 1H-tautomer remains the major species, though the proportion of the 2H-tautomer may increase in less polar solvents. mdpi.com Spectroscopic techniques like 13C NMR are powerful tools for investigating this equilibrium. acs.org For symmetrically substituted benzotriazoles like 5,6-dichloro- and 4,7-dibromo-benzotriazole, 13C NMR studies in DMSO have confirmed the prevalence of the asymmetric N(1)/N(3) protonated form. acs.org

Table 1: Predominant Tautomeric Forms of Substituted Benzotriazoles in Different Phases

| Compound | Predominant Tautomer (Solid State) | Predominant Tautomer (Solution) |

| Benzotriazole | 1H scispace.com | 1H acs.org |

| 5,6-Dichlorobenzotriazole | 1H | 1H (in DMSO) acs.org |

| 4,7-Dibromobenzotriazole | 1H | 1H (in DMSO) acs.org |

| 4,5,6,7-Tetrabromobenzotriazole (B1684666) | 1H | 1H |

| 4,5,6,7-Tetrafluorobenzotriazole | 1H | 1H |

| 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol | 1H mdpi.com | 1H |

This table is generated based on data from related compounds, as specific data for 6-bromo-7-fluoro-1H-benzotriazole was not available in the search results.

The nature and position of halogen substituents on the benzene ring can significantly impact the tautomeric equilibrium of benzotriazoles. Both electronic and steric effects come into play. The introduction of fluorine, a highly electronegative atom, can alter the electron density of the benzotriazole system. nih.gov This can influence the acidity of the N-H proton and the basicity of the nitrogen atoms, thereby affecting the position of the tautomeric equilibrium.

Studies on other halogenated heterocyclic systems have shown that halogen bonding can also play a role in favoring one tautomer over another. While direct evidence for 6-bromo-7-fluoro-1H-benzotriazole is lacking, the vicinal arrangement of bromine and fluorine atoms is expected to create a unique electronic environment. The electron-withdrawing nature of both halogens would likely increase the acidity of the N-H proton.

Theoretical calculations on other substituted triazoles have demonstrated that electron-withdrawing groups can influence the relative stabilities of the tautomers. mdpi.com For 6-bromo-7-fluoro-1H-benzotriazole, the inductive effects of the bromine and fluorine atoms would likely stabilize the 1H-tautomer by withdrawing electron density from the ring system. However, potential steric interactions between the halogen atoms and the N1-proton in the 1H-form, or with adjacent protons in the 2H-form, could also play a role. Without specific computational or experimental data for this compound, the precise quantitative influence of the 6-bromo and 7-fluoro substituents on the tautomeric equilibrium remains a subject for further investigation.

Computational and Theoretical Investigations of 1h Benzotriazole, 6 Bromo 7 Fluoro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the behavior of electrons within a molecule. These methods are crucial for characterizing novel compounds and understanding the effects of specific chemical substitutions, such as the bromo and fluoro groups in the title compound.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.gov It is employed to optimize molecular geometries and predict a wide range of properties, including electronic distribution and thermodynamic stability. nih.gov For benzotriazole (B28993) derivatives, DFT calculations have been successfully used to study ground-state geometries, electronic structures, and vibrational spectra. nih.gov

The B3LYP hybrid functional is a commonly used method that combines the strengths of DFT and Hartree-Fock theory, providing an enhanced depiction of a molecule's electronic configuration. nih.gov In studies of related halogenated benzimidazoles and benzotriazoles, DFT has been used to probe reactive sites and characterize the patterns of intermolecular bonds, which is critical for understanding their biological activity. acs.org A DFT analysis of 1H-Benzotriazole, 6-bromo-7-fluoro- would reveal how the strong electron-withdrawing properties of the bromine and fluorine atoms modulate the electron density across the fused ring system, influencing its stability and intermolecular interactions.

The Hartree-Fock (HF) method is a foundational ab initio calculation that provides a starting point for more complex computational studies. researchgate.net It is used to approximate the many-electron wavefunction of a system, yielding valuable information about molecular orbitals. researchgate.net In computational studies of benzotriazole and its derivatives, HF calculations have been performed, often in conjunction with DFT and other methods like Møller-Plesset perturbation theory (MP2), to investigate tautomeric equilibrium and electronic properties. researchgate.netresearchgate.net

For instance, studies on the tautomerism of benzotriazole itself show that different methods (HF, MP2, B3LYP) can yield varying results regarding the most stable form, highlighting the importance of selecting appropriate theoretical levels. researchgate.netresearchgate.net Applying the HF method to 1H-Benzotriazole, 6-bromo-7-fluoro- would provide essential data on its molecular orbital energies and would be a critical component in a multi-level computational approach to accurately model its electronic behavior. rsc.orgrsc.org

Molecular Orbital Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter in this analysis.

The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital most likely to accept electrons, reflecting its electrophilic character. nih.govresearchgate.net The spatial distribution of these orbitals reveals the most probable sites for chemical reactions. rsc.org

In studies of various benzotriazole derivatives, the HOMO is often located on electron-rich donor portions of the molecule, while the LUMO is localized on the electron-deficient benzotriazole core or other acceptor units. rsc.orgrsc.org For 1H-Benzotriazole, 6-bromo-7-fluoro-, the electron-withdrawing bromine and fluorine atoms are expected to significantly lower the energies of both the HOMO and LUMO levels compared to the unsubstituted parent compound. This effect has been observed in related halogenated non-fullerene acceptors, where fluorination and chlorination resulted in lower frontier orbital energy levels. acs.org

The following table presents HOMO, LUMO, and energy gap data for several benzotriazole-based compounds from the literature to illustrate the typical energy ranges observed.

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Reference(s) |

| Polymer with dithienogermole and cyano-benzotriazole | -5.6 | -3.73 | rsc.org |

| D-A-D Benzotriazole with triphenylamine (B166846) (Bzt-tpa) | -5.33 | -2.31 | rsc.org |

| Polymer P1 (Benzotriazole-based) | -5.35 | -3.40 | expresspolymlett.com |

| Polymer P4 (Dialkoxy-benzothiadiazole based) | -5.49 | -3.71 | expresspolymlett.com |

| bis(3-(2H-benzo[d] nih.govnih.govresearchgate.nettriazol-2-yl)...)methane (TAJ1) (B3LYP/631-G*) | -0.224 | -0.065 | nih.gov |

| 2-vinyl-1,3-benzothiazole | -6.21 | -1.51 | nbu.edu.sa |

| 1,3-benzothiazole-2-carboxaldehyde | -6.84 | -2.89 | nbu.edu.sa |

This table is for illustrative purposes and shows data for related compounds, not for 1H-Benzotriazole, 6-bromo-7-fluoro-.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical descriptor of a molecule's properties. nih.gov A small HOMO-LUMO gap is associated with higher chemical reactivity, lower kinetic stability, and higher polarizability, as electrons can be more easily excited to a higher energy state. nih.govscirp.org Conversely, a large energy gap signifies greater stability and lower reactivity. scirp.org

In the context of 1H-Benzotriazole, 6-bromo-7-fluoro-, the HOMO-LUMO gap would be a direct indicator of its electronic character. For example, in related benzothiazole (B30560) derivatives, the calculated energy gap ranged from 3.95 eV to 4.70 eV, with the smaller gap indicating a less stable structure. nbu.edu.sa In another study, a benzotriazole derivative with a calculated gap of 2.806 eV was described as having high chemical reactivity. researchgate.net The introduction of strong electron-withdrawing groups like fluorine and bromine would be expected to modulate the energy gap, thereby tuning the molecule's stability and potential for use in applications like organic electronics, where the band gap is a crucial parameter. rsc.org

Reactivity and Selectivity Prediction

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack. acs.org

For benzotriazole derivatives, DFT calculations can determine local reactivity descriptors, such as Fukui functions, which pinpoint the atoms most susceptible to reaction. mit.edu For example, in related systems, the electron density of the HOMO is used to evaluate and predict the sites for electrophilic reactions like nitration, with results often showing good agreement with experimental data. researchgate.net

In the case of 1H-Benzotriazole, 6-bromo-7-fluoro-, the benzene (B151609) ring is substituted with two different halogens. The strong inductive and mesomeric effects of these substituents would create distinct electron-deficient and electron-rich regions on the molecule. Computational analysis could predict the regioselectivity of further functionalization. For instance, DFT could be used to model the reaction pathways for nucleophilic aromatic substitution, revealing which halogen is more likely to be displaced or which carbon atom is most susceptible to attack. Such predictions are crucial for designing efficient synthetic routes to more complex molecules. researchgate.net

Fukui Functions and Local Reactivity Descriptors

Fukui functions are a key concept in Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as an electron is notionally added to or removed from the molecule. By analyzing the Fukui functions, one can predict where a molecule is most likely to react.

For 1H-Benzotriazole, 6-bromo-7-fluoro-, the presence of electronegative bromine and fluorine atoms, in addition to the nitrogen atoms of the triazole ring, creates a complex electronic environment. Theoretical calculations can pinpoint the specific atoms that are most susceptible to attack.

Key Local Reactivity Descriptors:

fk+ : Indicates the propensity of an atomic site 'k' to accept an electron (nucleophilic attack). A higher value suggests a more favorable site for a nucleophile to attack.

fk- : Indicates the propensity of an atomic site 'k' to donate an electron (electrophilic attack). A higher value suggests a more favorable site for an electrophile to attack.

fk0 : Indicates the propensity of an atomic site 'k' for a radical attack.

In the case of 1H-Benzotriazole, 6-bromo-7-fluoro-, it is anticipated that the nitrogen atoms of the triazole ring would exhibit significant values for fk-, making them susceptible to electrophilic attack. Conversely, the carbon atoms attached to the bromine and fluorine atoms are expected to be electron-deficient and thus have higher fk+ values, indicating their vulnerability to nucleophilic attack.

Table 1: Hypothetical Fukui Function Values for Selected Atoms in 1H-Benzotriazole, 6-bromo-7-fluoro-

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| N1 | 0.05 | 0.18 | 0.115 |

| N2 | 0.04 | 0.20 | 0.120 |

| N3 | 0.06 | 0.17 | 0.115 |

| C6 | 0.15 | 0.03 | 0.090 |

| C7 | 0.18 | 0.02 | 0.100 |

| Br | 0.08 | 0.05 | 0.065 |

| F | 0.10 | 0.04 | 0.070 |

Note: The values in this table are illustrative and represent expected trends based on the principles of chemical reactivity and studies on similar halogenated heterocyclic compounds.

Electrostatic Potential Maps for Charge Distribution

Electrostatic potential (ESP) maps are a powerful visualization tool in computational chemistry that illustrate the charge distribution within a molecule. These maps are generated by calculating the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) signify electron-poor areas, which are susceptible to nucleophilic attack.

For 1H-Benzotriazole, 6-bromo-7-fluoro-, the ESP map would be expected to show a significant accumulation of negative potential around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. The presence of the highly electronegative fluorine and bromine atoms would lead to a strong polarization of the C-F and C-Br bonds, resulting in a positive potential on the adjacent carbon atoms (C6 and C7) and a negative potential around the halogen atoms themselves. This charge distribution is crucial in determining the molecule's intermolecular interactions, such as hydrogen bonding and halogen bonding. nih.gov

Table 2: Expected Electrostatic Potential Characteristics of 1H-Benzotriazole, 6-bromo-7-fluoro-

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

| Triazole Ring (Nitrogen atoms) | Negative (Red) | Favorable for electrophilic attack and hydrogen bond donation. |

| Benzene Ring (Carbon atoms C6 and C7) | Positive (Blue) | Favorable for nucleophilic attack. |

| Bromine and Fluorine Atoms | Negative (Red/Yellow) | Potential sites for halogen bonding interactions. |

| Hydrogen on N1 | Positive (Blue) | Acidic proton, capable of hydrogen bonding. |

Thermodynamic Property Calculations and Reaction Pathways

Computational methods, particularly high-level ab initio and DFT calculations, can be employed to predict the thermodynamic properties of molecules like 1H-Benzotriazole, 6-bromo-7-fluoro-. These calculations can provide valuable data on properties such as the standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). up.ptresearchgate.net Such data is essential for understanding the stability of the compound and for predicting the feasibility and energetics of chemical reactions in which it might participate.

Furthermore, computational chemistry can be used to explore potential reaction pathways. For instance, the oxidation of benzotriazoles has been a subject of interest. nih.gov Theoretical modeling can elucidate the mechanisms of such reactions by identifying transition states and calculating activation energies. For 1H-Benzotriazole, 6-bromo-7-fluoro-, potential reaction pathways could include electrophilic aromatic substitution on the benzene ring, reactions at the triazole moiety, or nucleophilic substitution of the halogen atoms. Computational studies can help to determine the most likely pathway under specific reaction conditions.

Table 3: Hypothetical Calculated Thermodynamic Properties of 1H-Benzotriazole, 6-bromo-7-fluoro- (at 298.15 K)

| Property | Calculated Value |

| Standard Enthalpy of Formation (gas) (ΔHf°) | Value in kJ/mol |

| Standard Gibbs Free Energy of Formation (gas) (ΔGf°) | Value in kJ/mol |

| Standard Entropy (gas) (S°) | Value in J/(mol·K) |

| Dipole Moment | Value in Debye |

Note: Specific values require dedicated high-level computational studies on this exact molecule and are presented here as placeholders.

Solvent Effects on Molecular Conformation and Electronic Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecular conformation and electronic properties of 1H-Benzotriazole, 6-bromo-7-fluoro-. researchgate.net

Solvents can affect the tautomeric equilibrium between the 1H and 2H forms of the benzotriazole ring. The relative stability of these tautomers can be altered by the polarity of the solvent. Furthermore, the solvent can influence the rotational barriers around single bonds and thus the preferred conformation of the molecule.

The electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO), are also sensitive to the solvent environment. mdpi.com An increase in solvent polarity is generally expected to lead to a larger dipole moment and can affect the HOMO-LUMO energy gap, which in turn influences the molecule's reactivity and spectroscopic properties. Understanding these solvent effects is crucial for predicting the behavior of 1H-Benzotriazole, 6-bromo-7-fluoro- in solution-phase reactions and applications.

Table 4: Illustrative Solvent Effects on the Properties of 1H-Benzotriazole, 6-bromo-7-fluoro-

| Property | Gas Phase (Hypothetical) | In a Non-Polar Solvent (e.g., Toluene) | In a Polar Solvent (e.g., Water) |

| Dipole Moment (Debye) | 3.5 | 3.8 | 4.5 |

| HOMO-LUMO Gap (eV) | 4.8 | 4.7 | 4.5 |

| Relative Energy of 2H-tautomer (kJ/mol) | 15 | 12 | 8 |

Note: The values in this table are illustrative and demonstrate general trends observed for similar compounds in different solvent environments.

Chemical Reactivity and Derivatization Strategies for 1h Benzotriazole, 6 Bromo 7 Fluoro

Substitution Reactions at Halogenated Positions

The electron-withdrawing nature of the benzotriazole (B28993) ring, coupled with the presence of bromo and fluoro substituents, activates the benzene (B151609) ring for substitution reactions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The fluorine atom at the 7-position of 1H-Benzotriazole, 6-bromo-7-fluoro- is particularly susceptible to nucleophilic aromatic substitution (SNAr). This is a well-established method for introducing a variety of functional groups onto the benzotriazole core. researchgate.netmdpi.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions.

In a notable example, the SNAr reaction of ortho-fluoronitrobenzenes with L-3-aminoalanine is a key step in the synthesis of a new class of benzotriazole-derived α-amino acids. acs.org This highlights the utility of SNAr in incorporating complex functionalities. The general order of halide reactivity in SNAr reactions is F > Cl > Br > I, making the fluoro group the primary site of nucleophilic attack in 6-bromo-7-fluoro-1H-benzotriazole. researchgate.net

Common nucleophiles employed in these reactions include alkoxides, thiolates, and amines. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often requires the use of a base to facilitate the reaction.

Palladium-Catalyzed C-C and C-N Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromine atom at the 6-position provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted benzotriazole with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org This method is widely used to introduce aryl, heteroaryl, or vinyl groups at the 6-position. For instance, the Suzuki-Miyaura coupling of a halogenated benzotriazole with various aryl boronic acids has been employed to create a library of conjugated benzotriazole-based α-amino acids. acs.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromo-substituted benzotriazole with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.gov This strategy is instrumental in the synthesis of N-aryl and N-heteroaryl benzotriazole derivatives, which are important motifs in many biologically active molecules. The development of specialized ligands, such as BrettPhos and RuPhos, has significantly expanded the scope of this reaction to include a wide range of functionalized amines and aryl halides. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 6-bromo-1H-benzotriazole, Arylboronic acid | PdCl2(dppf), K3PO4 | 6-Aryl-1H-benzotriazole | nih.gov |

| Buchwald-Hartwig | 6-bromo-1H-benzotriazole, Amine/Aniline | Pd2(dba)3, Ligand, Base | 6-Amino/Anilino-1H-benzotriazole | nih.gov |

| Suzuki-Miyaura | Halogenated benzotriazole, Aryl boronic acid | Not specified | Conjugated benzotriazole α-amino acids | acs.org |

Reactions Involving the Triazole Nitrogen Atoms

The nitrogen atoms of the triazole ring in 1H-Benzotriazole, 6-bromo-7-fluoro- are nucleophilic and can participate in various reactions, leading to the formation of N-substituted derivatives.

N-Alkylation and N-Arylation Strategies

N-Alkylation: The nitrogen atoms of the benzotriazole ring can be alkylated using various alkylating agents, such as alkyl halides or tosylates, typically in the presence of a base like potassium carbonate. researchgate.netakademisains.gov.my This reaction can lead to a mixture of N1 and N2 isomers, and the regioselectivity can be influenced by the reaction conditions and the nature of the substituent on the benzotriazole ring. Solvent-free techniques using microwave irradiation have been developed for the regioselective N-alkylation of benzotriazole, offering a more environmentally friendly approach. gsconlinepress.com

N-Arylation: The N-arylation of benzotriazoles can be achieved through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig amination. derpharmachemica.comresearchgate.net These methods allow for the introduction of various aryl and heteroaryl groups onto the triazole nitrogen. The use of ionic liquids as a reaction medium has been shown to be an efficient and greener alternative for N-arylation reactions. derpharmachemica.com

Synthesis of N-Substituted Benzotriazole Derivatives

The synthesis of N-substituted benzotriazole derivatives is of significant interest due to the diverse biological activities exhibited by these compounds. nih.gov For example, N-alkyl derivatives of 4,5,6,7-tetrabromobenzotriazole (B1684666) have been synthesized and evaluated for their anti-helicase activity. researchgate.net The introduction of substituents on the triazole nitrogen can significantly impact the pharmacological properties of the benzotriazole scaffold.

Table 2: Strategies for N-Substitution of Benzotriazoles

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide, K2CO3 | Reflux in DMF | N1- and N2-alkylbenzotriazoles | akademisains.gov.my |

| N-Alkylation | Alkyl halide, K2CO3, SiO2, TBAB | Microwave/Thermal, Solvent-free | 1-Alkyl benzotriazoles | gsconlinepress.com |

| N-Arylation | Aryl halide, Cu nanoparticles, K3PO4 | Not specified | N-Aryl benzotriazoles | researchgate.net |

| N-Arylation | Aryl halide, Ionic liquid | Not specified | N-Aryl heterocycles | derpharmachemica.com |

Cycloaddition Reactions and Fused Ring Systems

Benzotriazoles can participate in cycloaddition reactions, serving as a five-atom component in the construction of fused heterocyclic systems. A notable example is the [5+1] cycloaddition-aromatization of benzotriazoles with sulfur ylides to form 1,2,4-benzotriazine (B1219565) derivatives. researchgate.net This metal-free approach proceeds through the cleavage of the N-N single bond in the triazole ring and offers a straightforward route to these important nitrogen-containing heterocycles. researchgate.net

Furthermore, intramolecular 1,3-dipolar azidoalkyne cycloadditions have been utilized to synthesize fused bicyclic 1,2,3-triazolo-1,4-oxazines, demonstrating the versatility of the benzotriazole framework in constructing complex molecular architectures. gsconlinepress.com

Redox Chemistry of Halogenated Benzotriazoles

The redox chemistry of halogenated benzotriazoles is fundamentally influenced by the nature and position of the halogen substituents on the benzene ring. Halogens, being electron-withdrawing groups, significantly alter the electron density of the benzotriazole system, which in turn dictates its oxidation and reduction potential. nih.gov The presence of halogens like bromine and fluorine, as in 1H-Benzotriazole, 6-bromo-7-fluoro-, tends to make the aromatic system more electron-deficient. This electronic modification generally makes the compound more resistant to oxidation and more susceptible to reduction compared to the unsubstituted benzotriazole.

Electrochemical studies, such as cyclic voltammetry, have been employed to investigate the redox behavior of benzotriazole and its derivatives. For the parent benzotriazole, a clear, irreversible reduction peak is typically observed in the cathodic scan, with no corresponding oxidation peak in the reverse scan, indicating the irreversible nature of the electro-reduction process. scispace.comresearchgate.netmdpi.com This reduction is generally found to be a diffusion-controlled process. scispace.comresearchgate.net The introduction of halogen atoms modulates the potential at which these redox events occur.

The strong electron-withdrawing character of fluorine and chlorine atoms has been shown to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of benzotriazole-based molecules. rsc.org A lower LUMO level facilitates the acceptance of electrons, thus making the molecule easier to reduce. Conversely, a deeper HOMO level signifies that more energy is required to remove an electron, making the molecule more difficult to oxidize. rsc.orgrsc.org This principle is actively utilized in materials science, particularly in the design of organic solar cells, where a low HOMO level in the donor material is crucial for achieving a high open-circuit voltage (Voc). rsc.orgrsc.org For instance, polymers incorporating fluorinated benzotriazole units exhibit these low-lying HOMO levels, contributing to enhanced photovoltaic performance. rsc.org

While benzotriazoles are generally regarded as stable compounds, their halogenated derivatives can participate in specific redox reactions. For example, 1-bromo-substituted benzotriazoles have been described as reactive oxidants. Furthermore, under certain conditions, the reduction of halogenated benzotriazoles can lead to dehalogenated products. The specific redox potentials are highly dependent on the substitution pattern. Research on benzotriazole derivatives for non-aqueous redox flow batteries has shown that their reduction potentials can be finely tuned through molecular engineering, achieving highly negative values suitable for high-energy-density applications. osti.govosti.gov For 1H-Benzotriazole, 6-bromo-7-fluoro-, the combined electron-withdrawing effects of both bromine and fluorine are expected to result in a relatively low-lying HOMO level, making it resistant to oxidation, and a lowered LUMO level, predisposing it to electrochemical reduction.

The following table summarizes electrochemical data for various substituted benzotriazole derivatives as reported in the literature, illustrating the impact of different substituents on their redox properties.

Table 1: Electrochemical Properties of Substituted Benzotriazole Derivatives

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Onset Oxidation Potential (V vs Ag/Ag⁺) | Onset Reduction Potential (V vs Ag/Ag⁺) | Band Gap (eV) | Source(s) |

| Polymer P1 (containing dicyano-substituted benzotriazole) | -5.6 | -3.73 | ~1.2 | ~-0.67 | 1.87 | rsc.org |

| Polymer P2 (containing dicyano-substituted benzotriazole) | -5.6 | -3.73 | ~1.2 | ~-0.67 | 1.87 | rsc.org |

| PTBTfBTzSi (containing fluoro-benzotriazole and benzothiadiazole) | -5.38 | -3.67 | - | - | 1.71 | rsc.org |

| PBDT-TzBI (pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione-based) | -5.90 | -3.60 | - | - | 2.30 | rsc.org |

| PBDT-F-TzBI (fluorinated pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione-based) | -5.97 | -3.63 | - | - | 2.34 | rsc.org |

| 2-(o-tolyl)-2H-benzo[d] scispace.comresearchgate.nettandfonline.comtriazole | - | - | -2.35 V vs Fc/Fc⁺ | - | - | osti.govosti.gov |

| 2-(2,6-dimethylphenyl)-2H-benzo[d] scispace.comresearchgate.nettandfonline.comtriazole | - | - | -2.55 V vs Fc/Fc⁺ | - | - | osti.govosti.gov |

Note: Values are as reported in the cited literature and may be determined by different experimental or computational methods. The potentials for polymers are often for thin films and can differ from solution-based measurements.

Mechanistic Insights into Applications of 1h Benzotriazole, 6 Bromo 7 Fluoro and Its Derivatives

Role as a Chemical Synthon and Synthetic Auxiliary

The benzotriazole (B28993) group is a highly valued synthetic auxiliary in organic chemistry due to its stability, ease of introduction and removal, and its ability to activate molecules for various transformations. researchgate.net It can function as a precursor for radicals or carbanions and is readily incorporated into other chemical structures through reactions like condensation and alkylation. nih.govuniss.it The presence of electron-withdrawing groups, such as bromine and fluorine, on the benzene (B151609) ring can further influence the reactivity of the triazole moiety.

Use as a Leaving Group in Acylations

The benzotriazole moiety is an excellent leaving group, a property extensively exploited in acylation reactions. nih.gov N-acylbenzotriazoles, which are stable and easily handled acylating agents, react with a wide range of nucleophiles (N-, O-, C-, and S-based) to form new amide, ester, C-C, and thioester bonds, respectively. nih.gov The mechanism relies on the stability of the resulting benzotriazole anion, which readily departs from the acyl carbon. This methodology, often referred to as the Katritzky acylbenzotriazole methodology, is a cornerstone of synthetic chemistry. nih.gov The electron-withdrawing nature of the bromo and fluoro substituents in 1H-Benzotriazole, 6-bromo-7-fluoro- would be expected to further stabilize the departing anion, potentially increasing the acylation efficiency compared to the unsubstituted parent compound.

Precursor in Peptide Synthesis and Related Bioconjugations

The role of benzotriazole derivatives as activating agents is particularly prominent in peptide synthesis. Reagents such as (1H-Benzo[d] nih.govgsconlinepress.comijrrjournal.comtriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and other derivatives of 1-hydroxy-1H-benzotriazole (BtOH) are used to facilitate amide bond formation between amino acids. beilstein-journals.orgethernet.edu.et In these reactions, the carboxyl group of an amino acid is activated by forming a benzotriazolyl ester. This intermediate is highly reactive towards the amino group of a second amino acid, while the released BtOH is a stable, non-interfering byproduct.

This chemistry extends to the synthesis of bioconjugates, where bioactive molecules are linked to peptides or amino acids. nih.gov The benzotriazole scaffold itself can be incorporated into unnatural α-amino acids, which are then used to build peptides with novel properties. acs.org For instance, halogenated benzotriazole-containing amino acids can be synthesized and subsequently used in Suzuki-Miyaura cross-coupling reactions to create complex, conjugated side chains, offering a pathway to novel peptidomimetics and fluorescent probes. acs.org

| Application | Role of Benzotriazole Derivative | Mechanism |

| General Acylation | Leaving Group | Formation of stable N-acylbenzotriazole intermediate; nucleophilic attack at the carbonyl carbon displaces the stable benzotriazole anion. nih.gov |

| Peptide Synthesis | Activating Agent | The carboxyl group of an amino acid is converted to a highly reactive benzotriazolyl ester, facilitating nucleophilic attack by another amino acid's amine group. beilstein-journals.org |

| Bioconjugation | Synthetic Precursor | Used to create functionalized amino acids that can be incorporated into peptides, or to link other bioactive molecules to peptide chains. nih.govacs.org |

Mechanistic Aspects in Medicinal Chemistry Research

The benzotriazole scaffold is a common feature in many medicinally active compounds due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. hilarispublisher.com Halogenation, as seen in 1H-Benzotriazole, 6-bromo-7-fluoro-, is a critical design element for enhancing target affinity and selectivity.

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

Derivatives of benzotriazole have been shown to interact with a wide array of molecular targets, including enzymes and receptors. beilstein-journals.orghilarispublisher.com For example, certain derivatives have been investigated as inhibitors of tubulin polymerization, a target for anticancer drugs. hilarispublisher.com Molecular docking studies suggest that the benzotriazole nucleus can fit into specific binding pockets, with substituents on the benzene ring forming key interactions that enhance affinity. hilarispublisher.com

A significant area of research has been the inhibition of viral enzymes. Halogenated benzotriazoles, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), and their N-alkyl derivatives have been identified as inhibitors of the NTPase/helicase of viruses like Hepatitis C Virus (HCV), West Nile Virus (WNV), and Dengue Virus (DENV). psu.edu The inhibitory activity is dependent on the substitution pattern, with hydrophobic alkyl chains and halogen atoms playing a crucial role in binding to the enzyme. The 6-bromo-7-fluoro substitution pattern would similarly be expected to confer specific binding properties, influencing the molecule's interaction with viral or human enzymes.

Inhibitory Mechanisms against Biological Pathways (e.g., protein kinase, bacterial cell membrane disruption)

One of the most well-documented mechanisms for halogenated benzotriazoles is the potent and selective inhibition of protein kinase CK2 (formerly casein kinase II). ijrrjournal.comijpsr.com CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers, making it a prime therapeutic target. 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBBt) is a highly selective, ATP-competitive inhibitor of CK2 and serves as a benchmark compound in the field. nih.govgsconlinepress.com The four bromine atoms are crucial for its high affinity and selectivity. This highlights the potential of other poly-halogenated derivatives, including 6-bromo-7-fluoro-benzotriazole, to act via a similar mechanism of kinase inhibition.

Beyond cancer, benzotriazole derivatives exhibit broad-spectrum antimicrobial activity. nih.govgsconlinepress.com While the exact mechanisms can vary, they often involve the disruption of critical biological pathways. For some bacteria, this may involve inhibiting essential enzymes or disrupting the integrity of the cell membrane. ijrrjournal.com The structural features of the benzotriazole nucleus, enhanced by halogenation, allow these compounds to interfere with microbial growth and survival.

Scaffold Design for Novel Bioactive Compounds

The benzotriazole ring system is considered a versatile scaffold for the design of new drugs. gsconlinepress.comuniss.itijrrjournal.com Medicinal chemists use the core structure as a starting point, adding various functional groups to its benzene or triazole rings to explore structure-activity relationships (SAR) and optimize pharmacological properties. gsconlinepress.com

The development of inhibitors for targets like protein kinase CK2 exemplifies this approach. Starting from the highly active 4,5,6,7-tetrabromobenzotriazole, researchers synthesize numerous analogues with different halogen, alkyl, or other substitutions to improve potency, selectivity, and drug-like properties. nih.govgsconlinepress.com The synthesis of a 6-bromo-7-fluoro derivative would be a logical step in such a scaffold-based drug design program, aiming to fine-tune the interactions within the ATP-binding pocket of a target kinase or another enzyme. This strategy allows for the systematic evolution of a chemical series toward a clinical candidate.

| Derivative Class | Target/Pathway | Mechanism of Action |

| Halogenated Benzotriazoles (e.g., TBBt) | Protein Kinase CK2 | ATP-competitive inhibition, blocking the enzyme's active site and preventing phosphorylation of substrate proteins. ijrrjournal.comijpsr.com |

| N-alkylated Tetrabromo-benzotriazoles | Viral NTPase/Helicase (e.g., HCV) | Inhibition of enzyme activity, which is essential for viral replication and proliferation. psu.edu |

| General Benzotriazole Derivatives | Various Bacteria & Fungi | Inhibition of essential enzymes or disruption of cell membrane integrity, leading to antimicrobial effects. nih.govgsconlinepress.com |

| Benzotriazole-based compounds | Tubulin | Inhibition of tubulin polymerization, disrupting microtubule formation and arresting the cell cycle. hilarispublisher.com |

Materials Science Applications (Mechanistic Focus)

The unique electronic and chemical properties of halogenated benzotriazoles, such as 1H-Benzotriazole, 6-bromo-7-fluoro-, make them valuable components in advanced materials. The presence of electronegative fluorine and bromine atoms on the benzotriazole scaffold significantly modulates its electronic structure, influencing its interactions within various material systems.

Role in Organic Electronics (e.g., OFETs, LEDs) – Mechanistic Principles

In the field of organic electronics, derivatives of 1H-Benzotriazole, particularly fluorinated versions, serve as critical building blocks for high-performance conjugated polymers used in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The primary mechanistic principle revolves around their function as electron-acceptor units within a donor-acceptor (D-A) polymer architecture. researchgate.netresearchgate.net

The benzotriazole moiety is inherently electron-deficient. The introduction of highly electronegative fluorine atoms, as seen in related compounds like 5,6-difluorobenzotriazole, further enhances this electron-withdrawing character. researchgate.net This strong acceptor nature is fundamental to tuning the optoelectronic properties of the resulting polymer.

Mechanistic Actions:

LUMO Energy Level Reduction: The primary role of the fluorinated benzotriazole unit is to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the conjugated polymer. metu.edu.tr This is crucial for improving electron injection from the cathode and enhancing electron transport within the device's active layer. A lower LUMO level can better match the work function of common electrode materials, reducing the energy barrier for charge injection.

HOMO-LUMO Gap Tuning: By pairing a strong acceptor like a bromo-fluoro-benzotriazole derivative with various electron-donor units (such as thiophene (B33073) or benzodithiophene), the Highest Occupied Molecular Orbital (HOMO)-LUMO energy gap of the polymer can be precisely controlled. metu.edu.trnih.gov This energy gap determines the polymer's absorption and emission wavelengths. For OLEDs, this allows for the tuning of the emission color across the visible and even into the near-infrared (NIR) spectrum. researchgate.netnih.gov

The bromine atom, while also electron-withdrawing, introduces additional steric and electronic effects that can further modify the polymer's solubility, morphology, and electronic properties. Research on D-A copolymers containing benzotriazole and different π-bridges demonstrates how these modifications directly impact device performance. metu.edu.tr For instance, studies on polymers incorporating benzotriazole with selenophene (B38918) and thiophene π-bridges have shown power conversion efficiencies in organic solar cells reaching up to 3.57%, underscoring the effectiveness of this molecular design strategy. metu.edu.tr

Below is a table of representative data for related fluorinated benzotriazole-based polymers, illustrating the impact of the acceptor unit on their electrochemical and optical properties.

| Polymer | Donor Unit | Acceptor Unit | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Application Context |

|---|---|---|---|---|---|---|

| P1 | Benzodithiophene | Benzotriazole | -5.25 | -3.34 | 1.83 | Organic Photovoltaics metu.edu.tr |

| P2 | Benzodithiophene | Benzotriazole | -5.38 | -3.48 | 1.81 | Organic Photovoltaics metu.edu.tr |

| P13 (related) | Thiophene analog | 5,6-difluorobenzotriazole | N/A | N/A | N/A | OLEDs/OFETs researchgate.net |

Stabilization Mechanisms in Polymer Systems

Benzotriazole derivatives are widely employed as UV stabilizers in various polymer systems, including coatings, films, and packaging materials, to prevent degradation from exposure to sunlight. gsconlinepress.com The primary mechanism of action is the absorption of harmful ultraviolet radiation and its harmless dissipation as thermal energy.

This process is facilitated by the molecule's ability to undergo an efficient and reversible excited-state intramolecular proton transfer (ESIPT). The core mechanism involves the following steps:

UV Absorption: The benzotriazole molecule absorbs a high-energy UV photon, which promotes it to an electronically excited state (S1).

Intramolecular Proton Transfer: In the excited state, a proton from the triazole ring's N-H group rapidly transfers to a lone pair of electrons on an adjacent nitrogen atom. This creates an unstable keto-like tautomer.

Non-Radiative Decay: The excited keto-tautomer quickly returns to its ground state through non-radiative pathways, releasing the absorbed energy as heat.

Reverse Proton Transfer: Once in the ground state, a reverse proton transfer occurs, regenerating the original phenolic structure, ready to absorb another UV photon.

This entire cycle occurs on a picosecond timescale, allowing a single molecule to dissipate the energy of thousands of photons without undergoing any permanent chemical change. This photophysical process effectively shields the polymer matrix from photo-oxidative reactions that would otherwise lead to chain scission, cross-linking, discoloration, and loss of mechanical properties. gsconlinepress.com

The inclusion of bromo- and fluoro- substituents on the benzene ring can subtly modify the molecule's absorption spectrum, allowing for broader UV protection. These substituents also enhance the stabilizer's thermal stability and its compatibility and persistence within the host polymer matrix. epa.gov

Corrosion Inhibition Mechanisms (Theoretical/Chemical Principles)

Benzotriazole and its halogenated derivatives are highly effective corrosion inhibitors, particularly for copper and its alloys, but also for other metals like steel and aluminum. researchgate.netgrowingscience.com The inhibitive action is not merely a physical blocking but a complex chemical interaction with the metal surface. The presence of bromine and fluorine on the aromatic ring influences the electron density distribution of the molecule, thereby modulating the strength and stability of the protective film.

Adsorption Mechanisms on Metal Surfaces

The initial and most critical step in corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface. For 1H-Benzotriazole, 6-bromo-7-fluoro-, this process involves the lone pair electrons on the nitrogen atoms of the triazole ring and the π-electrons of the aromatic system.

The adsorption can occur via two primary mechanisms:

Physisorption: This involves weaker, long-range electrostatic interactions, such as van der Waals forces or dipole interactions, between the inhibitor molecule and the charged metal surface. This is often the initial mode of interaction.

Chemisorption: This is a stronger, more dominant mechanism for benzotriazoles on metals like copper. researchgate.net It involves the formation of coordinate covalent bonds between the nitrogen atoms of the triazole ring and the vacant d-orbitals of the surface metal atoms. This results in a chemically bonded, self-assembled monolayer. epa.govresearchgate.net

| Metal Surface | Inhibitor | Dominant Adsorption Isotherm | Proposed Adsorption Nature |

|---|---|---|---|

| Copper | 1H-Benzotriazole (BTA) | Langmuir | Chemisorption researchgate.net |

| Mild Steel | 1H-Benzotriazole (BTA) | Langmuir, El-Awady | Physisorption researchgate.net |

| Aluminum Alloy 1050 | 1H-Benzotriazole (BTA) | Langmuir, El-Awady | Physisorption researchgate.net |

Electron Transfer and Surface Complexation Phenomena

Following chemisorption, a process of electron transfer and surface complexation creates a robust, passivating film that acts as the primary corrosion barrier.

The mechanistic steps are as follows:

Electron Donation: The lone pair electrons from the nitrogen atoms of the adsorbed benzotriazole molecule are donated to the vacant, low-energy d-orbitals of the surface metal atoms (e.g., Cu).

Complex Formation: This electron transfer results in the formation of a coordination complex between the benzotriazole molecule and the metal ions on the surface. On copper, this is often described as a polymeric [Cu(I)BTA]n complex. epa.gov

Passivating Film Growth: These individual complexes link together, growing into a stable, polymeric, and highly ordered film that can be several nanometers thick. This film is chemically bonded to the metal substrate. epa.gov

Future Directions and Emerging Research Avenues for 1h Benzotriazole, 6 Bromo 7 Fluoro

Development of Novel Stereoselective Synthesis Methods

The precise spatial arrangement of atoms in a molecule is critical for its biological activity and material properties. Currently, the synthesis of many benzotriazole (B28993) derivatives is achieved through methods like the cyclocondensation of o-phenylenediamines, but these often lack stereocontrol. gsconlinepress.comijariie.com Future research must prioritize the development of novel stereoselective synthesis methods to control the three-dimensional structure of molecules derived from 6-bromo-7-fluoro-1H-benzotriazole.

A significant avenue of exploration is asymmetric catalysis . This involves using chiral catalysts to favor the formation of one enantiomer or diastereomer over another. Potential strategies include:

Asymmetric C-H Activation: Developing chiral catalyst systems (e.g., based on palladium, rhodium, or iridium) that can selectively functionalize C-H bonds in a stereocontrolled manner. bohrium.com

Chiral Ligand and Auxiliary Use: Employing chiral ligands in metal-catalyzed reactions or attaching a chiral auxiliary to the benzotriazole scaffold can direct the stereochemical outcome of subsequent transformations. nih.gov

Enantioselective Denitrogenative Cyclization: Exploring reactions where the benzotriazole ring is cleaved to form new chiral cyclic structures, guided by a chiral catalyst. bohrium.com

These advanced synthetic methods would enable the creation of optically pure benzotriazole derivatives, a crucial step for developing more selective and potent therapeutic agents. nih.govufl.edu

Table 1: Future Stereoselective Synthesis Strategies

| Strategy | Description | Potential Advantage |

| Asymmetric Catalysis | Use of chiral metal catalysts (e.g., Pd, Rh, Ir) to control stereochemistry during bond formation. | High enantiomeric excess, catalytic efficiency. |

| Chiral Auxiliaries | Reversible attachment of a chiral molecule to guide a stereoselective reaction. | Predictable stereochemical control, well-established methodology. |

| Organocatalysis | Use of small, chiral organic molecules as catalysts for asymmetric transformations. | Metal-free, often milder reaction conditions. |

| Biocatalysis | Employment of enzymes to perform highly selective synthetic steps. | Exceptional stereoselectivity and environmentally friendly conditions. |

Exploration of Advanced Functionalization Strategies

The bromine and fluorine atoms on the 6-bromo-7-fluoro-1H-benzotriazole ring are not just modulators of physicochemical properties but also handles for further chemical modification. Future research should move beyond simple substitutions to explore more sophisticated functionalization strategies that allow for the introduction of diverse and complex molecular fragments.

Direct C-H functionalization represents a powerful tool, enabling the formation of new carbon-carbon and carbon-heteroatom bonds without pre-functionalized starting materials, making syntheses more atom-economical. researchgate.netmdpi.com Palladium-catalyzed direct arylation, for instance, could be used to couple various (hetero)aryl groups to the benzotriazole core, expanding its structural diversity. mdpi.commdpi.com

Further promising strategies include: